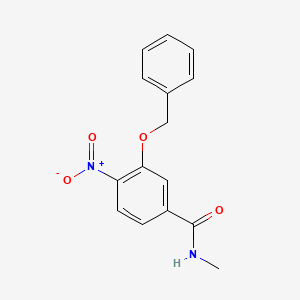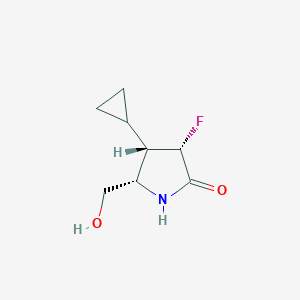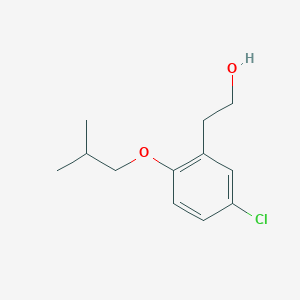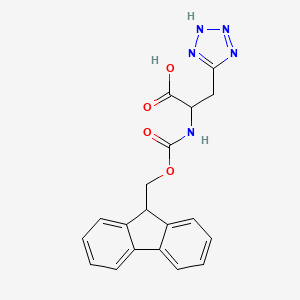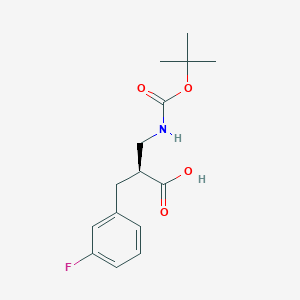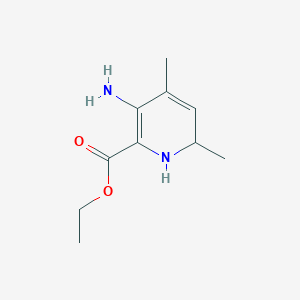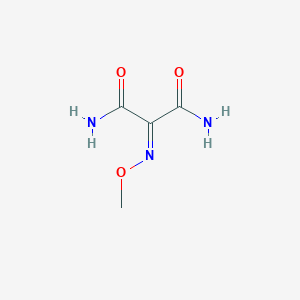
2-(Methoxyimino)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxyimino)malonamide is an organic compound with the molecular formula C16H15N3O3. It is a derivative of malonamide, characterized by the presence of a methoxyimino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methoxyimino)malonamide can be synthesized through a multi-component reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules. This reaction typically occurs in dichloromethane at ambient temperature without the need for a catalyst . The process is efficient and yields the desired malonamide derivatives in a one-pot procedure, which is advantageous for reducing reaction time and solvent usage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chemicals on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxyimino)malonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-(Methoxyimino)malonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Methoxyimino)malonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylmalonamide: Similar in structure but lacks the methoxyimino group.
Malonamide: The parent compound without any substituents.
N,N’-Dimethylmalonamide: Similar but with methyl groups instead of the methoxyimino group.
Uniqueness
2-(Methoxyimino)malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, particularly in medicinal chemistry where the methoxyimino group can enhance binding affinity and specificity .
Propriétés
Formule moléculaire |
C4H7N3O3 |
|---|---|
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
2-methoxyiminopropanediamide |
InChI |
InChI=1S/C4H7N3O3/c1-10-7-2(3(5)8)4(6)9/h1H3,(H2,5,8)(H2,6,9) |
Clé InChI |
MHIXOQXRXDCMMA-UHFFFAOYSA-N |
SMILES canonique |
CON=C(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


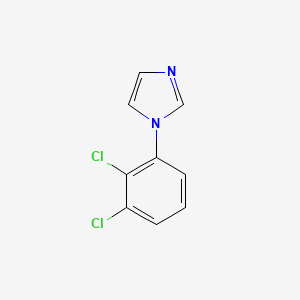
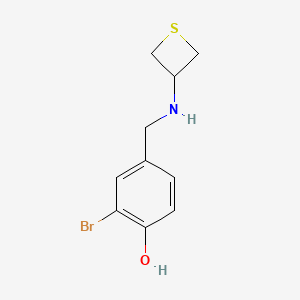
![5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B12988942.png)

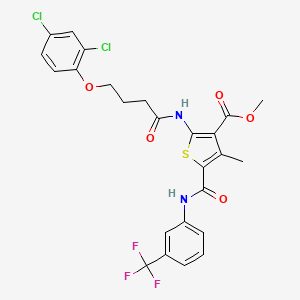
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
